molecular formula C15H21NO2 B116306 1-Boc-3-Phenyl-pyrrolidine CAS No. 147410-43-3

1-Boc-3-Phenyl-pyrrolidine

Cat. No. B116306
M. Wt: 247.33 g/mol
InChI Key: REGWJCQNMMXFBM-UHFFFAOYSA-N
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Description

1-Boc-3-Phenyl-pyrrolidine is a boc-protected cyclic amine . It is used as a building block in the preparation of diastereomers by usually undergoing α’-lithiations and electrophilic substitution reactions . It is also used in agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

Pyrrolidine compounds are synthesized using different strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a number of dispiro[2H-indene-2,3′-pyrrolidine-2′,3″-[3H]indole]-1,2″(1″H, 3H)-diones exhibited potent antitumor activity .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine compounds have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Boc-3-Phenyl-pyrrolidine include a boiling point of 342.5±42.0 °C, a density of 1.191±0.06 g/cm3 at 20 °C, and a pKa of -1.91±0.40 .

Scientific Research Applications

Synthesis of Fluorinated Derivatives

1-Boc-3-Phenyl-pyrrolidine serves as an intermediate in the synthesis of fluorinated derivatives of sigma-1 receptor modulators. The ozonation and catalytic hydrogenation of its derivatives introduce a pathway to synthesize fluorinated compounds, highlighting its utility in the development of new pharmaceutical agents (J. Kuznecovs et al., 2020).

Enantioselective Synthesis

It is pivotal in the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, which are significant for their pharmaceutical relevance. This involves lithiation-substitution reactions that allow for the control over the formation of quaternary stereocenters, demonstrating its role in producing compounds with specific optical activity (Nadeem S. Sheikh et al., 2012).

Functionalized Allenamides Synthesis

The compound is used in the synthesis of highly functionalized allenamides through enolate Claisen rearrangement, showcasing its utility in creating versatile synthetic intermediates for further chemical transformations (Julien Brioche et al., 2013).

Alkaloid Syntheses

Its role extends to the synthesis of scalemic organolithium reagents for the construction of pyrrolizidine and indolizidine skeletons, crucial for synthesizing enantioenriched alkaloids. This application underscores its importance in natural product synthesis and drug discovery (R. Dieter et al., 2005).

Asymmetric Organocatalysis

1-Boc-3-Phenyl-pyrrolidine is instrumental in asymmetric one-pot sequential organo- and gold catalysis for synthesizing dihydropyrrole derivatives. This process highlights its application in creating optically active heterocycles with potential pharmaceutical applications (David Monge et al., 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The pyrrolidine ring is a significant feature in the development of clinically active drugs . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

tert-butyl 3-phenylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGWJCQNMMXFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459493
Record name 1-Boc-3-Phenyl-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-Phenyl-pyrrolidine

CAS RN

147410-43-3
Record name 1-Boc-3-Phenyl-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 527 mg (2.22 mmol) of 1-isopropyl-3-methyl-bicyclo[3.2.1]-1β,3,8-triaza-spiro[4.5]dodecan-2-one in DCE (15 mL) was added 611 mg (2.22 mmol) of (3R,4S)-3-formyl-4-phenyl-pyrrolidine-1-carboxylic acid tert-butyl ester in DCE (10 mL) and stirred for 2 hours at room temperature. Sodium triacetoxyborohydride (706 mg, 3.33 mmol) was then added and the reaction mixture stirred overnight at room temperature. The reaction mixture was diluted with DCM, the organic layer washed with sodium bicarbonate, and then dried over sodium sulfate. The organic layer was concentrated and purified by flash silica gel chromatography eluting with methanol:DCM (0-10%) to give 612 mg (56%) of (3S,4S)-3-[1-isopropyl-3-methyl-bicyclo[3.2.1]-2-oxo-1β,3,8-triaza-spiro[4.5]dodec-8-ylmethyl]-4-phenyl-pyrrolidine-1-carboxylic acid tert-butyl ester as a white foam.
[Compound]
Name
3,8-triaza-spiro[4.5]dodecan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3R,4S)-3-formyl-4-phenyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
611 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
706 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-(4-methanesulfonylbenzyl)-bicyclo[3.2.1]-1α,3,8-triaza-spiro[4.5]dodecan-2,4-dione hydrochloride (40 mg, 0.1 mmol) in 1.7 mL of anhydrous DCE were added successively 28 mg (0.1 mmol) of (3R,4S)-3-formyl-4-phenyl-pyrrolidine-1-carboxylic acid tert-butyl ester and 17 μL (0.12 mmol) of triethylamine. The reaction mixture was agitated at room temperature for 10 minutes before adding 26 mg (0.125 mmol) of sodium triacetoxyborohydride. After an overnight agitation, 2 mL of saturated solution of sodium bicarbonate was added. The solution was then extracted with DCM (2×2 mL), dried over sodium sulfate, filtered and concentrated in vacuo. The crude mixture was purified by bond elute (ethyl acetate to 5% methanol/DCM) to yield (3S,4S)-3-[3-(4-methanesulfonylbenzyl)-bicyclo[3.2.1]-2,4-dioxo-1α,3,8-triaza-spiro[4.5]dodec-8-ylmethyl]-4-phenyl-pyrrolidine-1-carboxylic acid tert-butyl ester as a white solid (20 mg, 32.1%).
[Compound]
Name
3,8-triaza-spiro[4.5]dodecan-2,4-dione hydrochloride
Quantity
40 mg
Type
reactant
Reaction Step One
Name
(3R,4S)-3-formyl-4-phenyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
17 μL
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
solvent
Reaction Step One
Quantity
26 mg
Type
reactant
Reaction Step Two
[Compound]
Name
saturated solution
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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